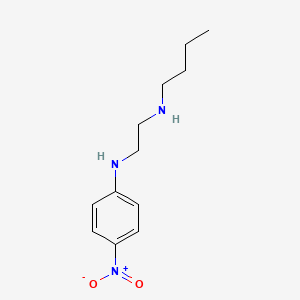

N-(2-Butylaminoethyl)-4-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Butylaminoethyl)-4-nitroaniline is a chemical compound with the CAS Number: 1820603-79-9 and a linear formula of C12H19N3O2 . The IUPAC name for this compound is N1-butyl-N2-(4-nitrophenyl)ethane-1,2-diamine . It has a molecular weight of 237.3 .

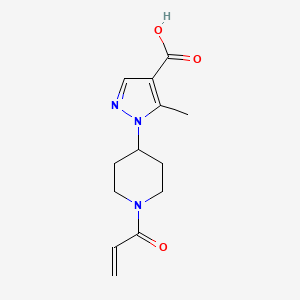

Molecular Structure Analysis

The InChI code for N-(2-Butylaminoethyl)-4-nitroaniline is 1S/C12H19N3O2/c1-2-3-8-13-9-10-14-11-4-6-12(7-5-11)15(16)17/h4-7,13-14H,2-3,8-10H2,1H3 . This code provides a specific description of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation Methods

Preparation of Nitroso Derivatives : N-(2-Butylaminoethyl)-4-nitroaniline can be synthesized from its primary and secondary amine precursors. Studies have shown the successful production of nitroso derivatives such as 2,6-di-tert-butyl-4-nitrosoaniline and N,2-di-tert-butyl-4-nitrosoaniline in aqueous media, which are structurally related to N-(2-Butylaminoethyl)-4-nitroaniline (Hoefnagel & Wepster, 1989).

Copolymer Applications : N-(2-Hydroxypropyl)methacrylamide copolymers, which have potential applications in drug delivery systems, can be designed to include oligopeptidyl-p-nitroanilide side-chains. These copolymers are related to N-(2-Butylaminoethyl)-4-nitroaniline and have been shown to degrade efficiently in the presence of lysosomal enzymes (Duncan et al., 1983).

Environmental and Biological Applications

Biotransformation and Degradation : Research has been conducted on the metabolism of related compounds such as o-nitroaniline in cell suspension cultures of tomatoes, indicating potential environmental implications for N-(2-Butylaminoethyl)-4-nitroaniline. These studies highlight the degradation pathways of similar compounds in biological systems (Pogány et al., 1990).

Aerobic and Anaerobic Degradation : Studies on the aerobic degradation of N-Methyl-4-nitroaniline and anaerobic degradation of 2-chloro-4-nitroaniline by specific bacterial strains indicate the potential for bioremediation applications for N-(2-Butylaminoethyl)-4-nitroaniline. These findings suggest that specific microbial strains can be effective in degrading nitroaniline compounds in environmental settings (Khan et al., 2013; Duc, 2019).

Analytical and Chemical Applications

Spectrophotometric Analysis : The use of nitroaniline compounds in spectrophotometry for analyzing mixtures based on their kinetic properties has been explored. This suggests potential analytical applications for N-(2-Butylaminoethyl)-4-nitroaniline in similar contexts (Hasani & Emami, 2008).

Catalytic Reduction Studies : Research on the catalytic reduction of nitroanilines, including studies on silica-supported gold nanoparticles for the reduction of 2-nitroaniline, could provide insights into the catalytic properties of N-(2-Butylaminoethyl)-4-nitroaniline and its potential applications in chemical synthesis (Naseem et al., 2017).

Eigenschaften

IUPAC Name |

N-butyl-N'-(4-nitrophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-3-8-13-9-10-14-11-4-6-12(7-5-11)15(16)17/h4-7,13-14H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOWUHLRFYQLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCNC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Butyl-N2-(4-nitrophenyl)ethane-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557227.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2557232.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)

![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)

![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)

![4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)